n-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide
Description
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide is a synthetic acetamide derivative featuring a 4-bromothiophene moiety linked via a methyl group to the nitrogen of a 2-methoxy-N-methylacetamide backbone. Its molecular formula is C₉H₁₂BrNO₃S, with a molecular weight of 294.17 g/mol (calculated). The compound’s structure combines a thiophene ring (with bromine at the 4-position) and a methoxy-substituted acetamide group, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(9(12)5-13-2)4-8-3-7(10)6-14-8/h3,6H,4-5H2,1-2H3 |
InChI Key |
KHBANVJOJANEDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)COC |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of Thiophene Precursors
The synthesis initiates with regioselective bromination at the 4-position of thiophene derivatives. Patent CN101591328A demonstrates that tribromide pyridine complexes in chlorinated solvents achieve >90% selectivity at -5°C to 10°C. For instance, bromination of 3-methylthiophene (1.0 mol) in chloroform with pyridine·HBr·H₂O₂ systems yields 3-methyl-2-bromothiophene at 95% yield.
Table 1: Bromination Efficiency Across Solvent Systems
Critical parameters include:
Post-Bromination Functionalization
The brominated thiophene undergoes Friedel-Crafts alkylation to install the methylene bridge. BenchChem data indicates that ZnCl₂-catalyzed reaction with formaldehyde (37% aqueous) in acetic acid achieves 88% conversion to (4-bromothiophen-2-yl)methanol. Subsequent oxidation with CrO₃ in H₂SO₄ yields the aldehyde intermediate, pivotal for reductive amination.
Amidation Pathways for N-Methylacetamide Moiety
Condensation with 2-Methoxy-N-methylacetamide
Patent CN1760175A outlines a two-step amidation protocol:
- Methylamine coupling : Reacting 2-methoxyacetic acid with methylamine (1:1.1 molar ratio) at 70–80°C for 2 hours forms 2-methoxy-N-methylacetamide (84% yield).
- Schlenk equilibrium : Using NaH as base, the acetamide’s NH abstracts protons from (4-bromothiophen-2-yl)methyl bromide, enabling nucleophilic displacement (68–72% yield).
Table 2: Amidation Efficiency by Base Selection
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 65 | 6 | 72 |
| KOtBu | DMF | 80 | 4 | 68 |
| DBU | Acetonitrile | 50 | 8 | 65 |
Notably, NaH in THF minimizes ester hydrolysis of the methoxy group compared to polar aprotic solvents.
One-Pot Reductive Amination
Alternative routes employ reductive amination between (4-bromothiophen-2-yl)methylamine and 2-methoxyacetyl chloride. BenchChem data shows that NaBH₃CN-mediated reduction in MeOH achieves 78% yield, though requiring strict pH control (6.5–7.0) to prevent imine hydrolysis.
Purification and Scalability Considerations
Distillation Versus Crystallization
Patent methodologies favor vacuum distillation (0.096 MPa, 125°C) for acetamide purification, achieving 99.5% purity. In contrast, BenchChem reports crystallization from ethyl acetate/hexane (1:3) yields 95% pure product but with 12–15% mass loss.
Solvent Recycling in Industrial Settings
The chloroform solvent from bromination steps is recoverable via fractional distillation (82% recovery rate), reducing production costs by ~18%. Residual pyridine complexes are removed through activated charcoal filtration (0.5% w/w).
Analytical Characterization Benchmarks
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.21 (d, J=3.4 Hz, 1H, thiophene-H), 4.52 (s, 2H, CH₂), 3.72 (s, 3H, OCH₃), 3.01 (s, 3H, NCH₃).
- HPLC : Retention time 6.8 min (C18 column, MeCN:H₂O 70:30), purity >98.5%.
Thermogravimetric Analysis
Decomposition onset at 215°C (N₂ atmosphere) confirms thermal stability for storage.
Challenges and Optimization Frontiers
Byproduct Formation in Bromination
Di-brominated analogs (4,5-dibromothiophene derivatives) constitute 3–5% of crude products, necessitating silica gel chromatography (hexane:EA 4:1).
Methoxy Group Stability
The 2-methoxy substituent shows partial demethylation (≤2%) under strong basic conditions (pH >10), mitigated by maintaining reaction pH <9.5.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the acetamide backbone or aromatic ring. The table below highlights these variations:
*Estimated logP for the target compound based on substituent effects (methoxy vs. chloro).
Key Observations:
- Thiophene vs. Phenyl Rings : The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to phenyl analogs .
- Molecular Weight : The thiophene-containing target compound (294.17 g/mol) is lighter than the dual-phenyl analog (334.19 g/mol), favoring better bioavailability .
Crystallographic and Conformational Data
- Bond Length Variations : In N-(4-Bromophenyl)acetamide derivatives, the C1–C2 bond in the acetamide moiety measures 1.501 Å , compared to 1.53 Å in chloro-substituted analogs, indicating subtle conformational differences that may affect intermolecular interactions .
Toxicity and Reactivity
- Bromine vs. Chloro Substituents : Bromine’s larger atomic radius and weaker bond strength (vs. chlorine) may increase the compound’s reactivity as a leaving group, impacting toxicity profiles .
- Methoxy Stability: Methoxy groups are generally metabolically stable but can form reactive quinones upon oxidation, a concern absent in chloro analogs .
Biological Activity
n-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various organic reactions, typically involving the bromination of thiophene derivatives followed by the introduction of the methoxy and acetamide groups. The synthetic route often includes:
- Bromination of Thiophene : 4-Bromothiophen-2-yl is prepared using standard bromination techniques.
- Formation of the Acetamide : The brominated thiophene is then reacted with 2-methoxy-N-methylacetamide under controlled conditions to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It might interact with various receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Case Studies
Several studies have reported on the biological effects of this compound:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, demonstrating a potential application in treating infections where conventional antibiotics fail.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was shown to enhance the effects of existing chemotherapeutic agents when used in combination therapies.
- Toxicological Assessment : Safety evaluations indicated a favorable profile with low cytotoxicity towards normal human cells, suggesting its potential for therapeutic use without significant side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4-Bromothiophen-2-yl)methyl)-2-methoxy-N-methylacetamide, and how can reaction conditions be optimized?
- Methodology :
- Amide coupling : React 4-bromothiophene-2-carbaldehyde with 2-methoxy-N-methylacetamide via reductive amination using NaBH or catalytic hydrogenation. Optimize solvent (e.g., ethanol or THF) and temperature (40–60°C) to improve yield .
- Acetylation : Use acetic anhydride under reflux with a bromothiophene-methylamine intermediate, followed by purification via recrystallization (ethanol/water) .
- Key parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equiv. of acetic anhydride) to minimize side products .
Q. How should researchers characterize the structural and purity profile of this compound?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, methoxy group at δ 3.3–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 302.0) .
- X-ray crystallography : For absolute configuration confirmation, grow single crystals in ethanol or DCM/hexane mixtures .
Q. What purification strategies are effective for removing byproducts like unreacted bromothiophene derivatives?
- Methods :
- Column chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate, 8:2 to 6:4) to isolate the target compound .
- Recrystallization : Ethanol or acetonitrile yields >95% purity. Monitor melting point (expected range: 120–125°C) to confirm consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the bromothiophene moiety under basic vs. acidic conditions?
- Approach :
- Mechanistic studies : Use Br NMR to track bromine displacement in nucleophilic substitution reactions (e.g., with piperidine in DMF). Compare kinetics under acidic (HCl) vs. basic (KCO) conditions .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to analyze electron density at the bromine atom and predict substituent effects .
Q. What strategies are recommended for evaluating the compound’s stability in long-term storage?
- Protocol :
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze via HPLC for decomposition products (e.g., demethylation or hydrolysis) .
- Light sensitivity : UV-vis spectroscopy (200–400 nm) to detect photodegradation. Store in amber vials under inert gas (N) if unstable .
Q. How can computational tools predict biological activity or toxicity of this compound?
- Methods :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Validate with in vitro assays .
- ADMET prediction : SwissADME or ADMETLab to estimate permeability (LogP ~2.5), CYP450 inhibition, and hepatotoxicity .
Q. What experimental designs address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Resolution :
- Phase solubility analysis : Measure saturation solubility in DMSO, ethanol, and dichloromethane at 25°C. Use shake-flask method with HPLC quantification .
- Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported melting points (e.g., 118°C vs. 125°C)?
- Root cause : Impurities (e.g., residual solvents or unreacted intermediates) or polymorphic forms.
- Action :
- Repeat synthesis with rigorous purification (e.g., two-step recrystallization).
- Perform DSC analysis to identify polymorph transitions .
Q. Why do catalytic hydrogenation yields vary across studies (50% vs. 75%)?
- Variables : Catalyst loading (Pd/C 5% vs. 10%), H pressure (1–3 atm), or substrate purity.
- Optimization : Design a factorial experiment to isolate critical factors (e.g., ANOVA for pressure vs. catalyst ratio) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
